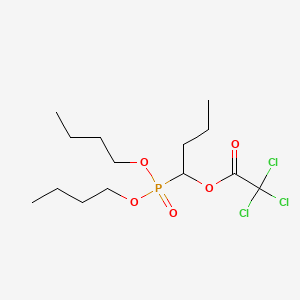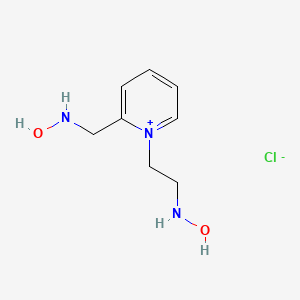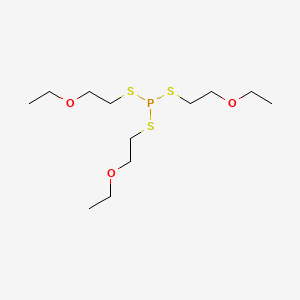
Phosphorotrithious acid, tris(2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotrithious acid, tris(2-ethoxyethyl)-, also known as Trithiophosphorous acid tris(2-ethoxyethyl) ester, is a chemical compound with the molecular formula C12H27O3PS3 and a molecular weight of 346.51 g/mol . This compound is characterized by its unique structure, which includes three 2-ethoxyethyl groups attached to a phosphorotrithious acid core.
Métodos De Preparación
The synthesis of Phosphorotrithious acid, tris(2-ethoxyethyl)- typically involves the reaction of phosphorus trichloride with 2-ethoxyethanol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Análisis De Reacciones Químicas
Phosphorotrithious acid, tris(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphorodithioates.
Substitution: The ethoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphorotrithious acid, tris(2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate and phosphorodithioate compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phosphorotrithious acid, tris(2-ethoxyethyl)- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. The pathways involved in its mechanism of action are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling .
Comparación Con Compuestos Similares
Phosphorotrithious acid, tris(2-ethoxyethyl)- can be compared with other similar compounds such as:
Phosphorothioic acid, tris(2-ethylhexyl) ester: This compound has similar applications but differs in its alkyl groups, which are bulkier and provide different physical and chemical properties.
Phosphorodithioic acid, bis(2-ethylhexyl) ester: This compound has two ethylhexyl groups and is used in similar industrial applications but has different reactivity due to the presence of dithio groups.
The uniqueness of Phosphorotrithious acid, tris(2-ethoxyethyl)- lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
73972-85-7 |
|---|---|
Fórmula molecular |
C12H27O3PS3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
tris(2-ethoxyethylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27O3PS3/c1-4-13-7-10-17-16(18-11-8-14-5-2)19-12-9-15-6-3/h4-12H2,1-3H3 |
Clave InChI |
ZGIKBMUZLYYTOB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCSP(SCCOCC)SCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
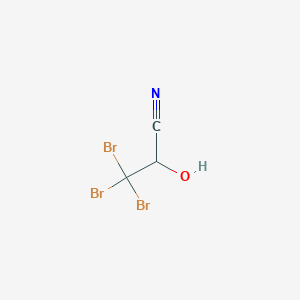
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)


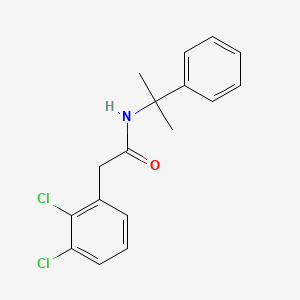
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
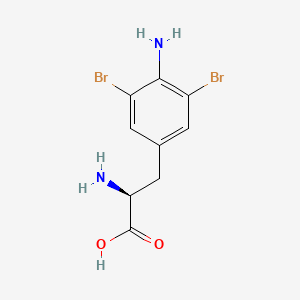
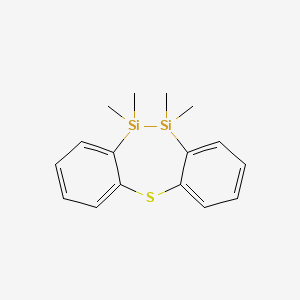
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
